molecular formula C28H28N2O6S B12027404 Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-43-2

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12027404
CAS No.: 609796-43-2
M. Wt: 520.6 g/mol
InChI Key: OMLIUJVADNRVLJ-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS Number: 609796-42-1) is a complex organic compound with the following structural formula:

C30H32N2O8S\text{C}_{30}\text{H}_{32}\text{N}_2\text{O}_8\text{S} C30​H32​N2​O8​S

This compound belongs to the thiazole class and combines elements from both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes: The synthetic route for this compound is not widely documented due to its rarity. researchers have reported its preparation through multistep reactions involving the condensation of appropriate precursors. The exact sequence may vary, but it typically includes steps such as amide formation, cyclization, and esterification.

Reaction Conditions: The specific reaction conditions depend on the synthetic pathway chosen. Commonly used reagents include butoxybenzoyl chloride, phenylhydrazine, and thiazole derivatives. Solvents like dichloromethane or acetonitrile facilitate the reactions.

Industrial Production: As of now, there is no large-scale industrial production of this compound. It remains primarily accessible to early discovery researchers and is not commercially available.

Chemical Reactions Analysis

Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:

    Oxidation: The phenyl and thiazole moieties are susceptible to oxidation.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

    Substitution: Substitution reactions at the phenyl ring or thiazole nitrogen are possible.

Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and strong acids (for esterification) are relevant.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis of the ester group yields the corresponding acid, while reduction leads to the alcohol form.

Scientific Research Applications

This compound’s applications span several scientific domains:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with enzymes and receptors.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique structure may find applications in materials science.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is rare, similar compounds include:

    Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609795-44-0) .

    Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609796-50-1) .

These compounds share structural features but exhibit distinct properties.

Properties

CAS No.

609796-43-2

Molecular Formula

C28H28N2O6S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O6S/c1-4-6-16-36-20-14-12-19(13-15-20)23(31)21-22(18-10-8-7-9-11-18)30(26(33)24(21)32)28-29-17(3)25(37-28)27(34)35-5-2/h7-15,22,31H,4-6,16H2,1-3H3/b23-21+

InChI Key

OMLIUJVADNRVLJ-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.